Levobetaxolol Hydrochloride

Beta-1 adrenergic receptor Cardioselectivity Receptor binding affinity

Levobetaxolol Hydrochloride is the pharmacologically active (S)-enantiomer of betaxolol, delivering 89-fold β1-selectivity over β2 receptors. Unlike racemic betaxolol—which carries 50% inactive (R)-enantiomer—this single-isomer eliminates confounding off-target activity. Its unique polypharmacology includes L-type calcium channel blockade (IC₅₀ 29.5 µM) and sodium channel inhibition, conferring neuroprotective properties independent of IOP reduction. This compound is ideal for receptor-signaling dissection, formulation development (e.g., mucoadhesive nanoparticles), and as a validated positive control in neuroprotection assays. Choose stereochemically defined, high-purity material for reproducible, translational research outcomes.

Molecular Formula C18H30ClNO3
Molecular Weight 343.9 g/mol
CAS No. 116209-55-3
Cat. No. B000898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLevobetaxolol Hydrochloride
CAS116209-55-3
SynonymsAL 1577A
Molecular FormulaC18H30ClNO3
Molecular Weight343.9 g/mol
Structural Identifiers
SMILESCC(C)NCC(COC1=CC=C(C=C1)CCOCC2CC2)O.Cl
InChIInChI=1S/C18H29NO3.ClH/c1-14(2)19-11-17(20)13-22-18-7-5-15(6-8-18)9-10-21-12-16-3-4-16;/h5-8,14,16-17,19-20H,3-4,9-13H2,1-2H3;1H/t17-;/m0./s1
InChIKeyCHDPSNLJFOQTRK-LMOVPXPDSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Levobetaxolol Hydrochloride (CAS 116209-55-3): Cardioselective Beta-Blocker for Ocular Hypertension and Glaucoma Research


Levobetaxolol hydrochloride (CAS 116209-55-3) is the pharmacologically active (S)-enantiomer of betaxolol, a cardioselective β1-adrenergic receptor antagonist [1]. It is a single-isomer beta-blocker that reduces intraocular pressure (IOP) by decreasing aqueous humor production, primarily indicated for chronic open-angle glaucoma and ocular hypertension [2]. The compound exhibits potent and highly selective binding to β1-adrenergic receptors with minimal β2-receptor interaction, which translates to a favorable systemic safety profile with reduced pulmonary and cardiovascular side effects compared to non-selective beta-blockers [3]. Levobetaxolol hydrochloride is commercially available as a 0.5% ophthalmic suspension (Betaxon™) and has been investigated in both adult and pediatric clinical trials [4].

Why Levobetaxolol Hydrochloride Cannot Be Simply Substituted with Other Beta-Blockers


Generic substitution of levobetaxolol hydrochloride with racemic betaxolol, timolol, or other non-selective beta-blockers is scientifically unsound due to profound differences in stereoselective pharmacology, receptor selectivity profiles, and non-adrenergic mechanisms of action. The (S)-enantiomer, levobetaxolol, is responsible for the therapeutic β1-blockade [1]. Racemic betaxolol contains 50% inactive (R)-enantiomer, which contributes to systemic exposure without therapeutic benefit [2]. Non-selective agents like timolol lack the 89-fold β1-selectivity of levobetaxolol, leading to significantly greater β2-mediated adverse effects [3]. Critically, levobetaxolol also exhibits L-type calcium channel blockade and sodium channel inhibition at micromolar concentrations, activities absent or substantially weaker in timolol and other beta-blockers, which confer neuroprotective properties independent of IOP reduction [4]. Therefore, interchange without consideration of stereochemistry, selectivity, and polypharmacology risks therapeutic failure and safety concerns.

Quantitative Evidence for Selecting Levobetaxolol Hydrochloride Over Comparator Beta-Blockers


89-Fold β1-Selectivity vs. β2 Receptors: Superior Cardioselectivity Compared to Timolol and Levobunolol

Levobetaxolol exhibits 89-fold functional β1-selectivity over β2-adrenergic receptors, representing the highest cardioselectivity among clinically used ophthalmic beta-blockers [1]. In cloned human receptors, levobetaxolol displays a Ki of 0.76 nM at β1 and 32.6 nM at β2, resulting in a 43-fold binding selectivity . In contrast, levobunolol exhibits a 140-fold β2-receptor selectivity, and timolol is essentially nonselective [2]. This stark difference in selectivity profile directly translates to reduced pulmonary and cardiovascular side effect liability for levobetaxolol.

Beta-1 adrenergic receptor Cardioselectivity Receptor binding affinity

181-Fold Higher Potency than Dextrobetaxolol in Inhibiting cAMP Production in Human Ciliary Epithelial Cells

In a functional assay using human non-pigmented ciliary epithelial cells, the primary site of aqueous humor production, levobetaxolol inhibited isoproterenol-induced cAMP production with a Ki of 16.4 nM [1]. The (R)-enantiomer, dextrobetaxolol, was dramatically less potent, requiring a Ki of 2.97 µM to achieve the same effect . This represents a 181-fold difference in potency that underscores the essential stereospecificity of the therapeutic effect.

cAMP inhibition Ciliary epithelial cells Aqueous humor production

Greater Neuroprotective Efficacy than Timolol via Superior Sodium and Calcium Channel Blockade

In a rat model of retinal ischaemia/reperfusion injury, topical application of levobetaxolol significantly attenuated electroretinographic (ERG) deficits [1]. While timolol also exhibited some neuroprotective effect, levobetaxolol was significantly more effective [2]. This superior efficacy is attributed to its greater capacity to block both sodium and calcium influx into neurons, independent of its β-blocking activity [3]. Specifically, levobetaxolol displaces [3H]-nitrendipine from L-type calcium channels with an IC50 of 29.5 µM and reduces NMDA-stimulated 45Ca2+ influx by 47.3% .

Neuroprotection Retinal ganglion cells Calcium channel blockade Sodium channel blockade

Clinically Relevant IOP Reduction in Pediatric Glaucoma: Mean Change from Baseline Ranging from -2.9 to -4.0 mm Hg

In a double-masked, randomized clinical trial involving 78 pediatric patients under 6 years of age, levobetaxolol suspension 0.5% dosed twice daily demonstrated clinically meaningful IOP reductions [1]. Among patients not receiving prior IOP-lowering therapy, the mean IOP change from baseline ranged from -2.9 mm Hg at week 12 to -4.0 mm Hg at week 2 [2]. The drug was well-tolerated, with adverse events predominantly nonserious and not interrupting study participation [3]. Notably, levobetaxolol was most efficacious in patients with primary congenital glaucoma, a challenging patient population [4].

Pediatric glaucoma Intraocular pressure reduction Clinical efficacy

Optimal Research and Procurement Scenarios for Levobetaxolol Hydrochloride


In Vitro Studies of β1-Selective Adrenergic Signaling and Aqueous Humor Dynamics

Levobetaxolol hydrochloride is the ideal tool compound for dissecting β1-adrenergic signaling pathways in ocular tissues. Its 89-fold β1-selectivity [1] allows researchers to specifically probe β1-mediated cAMP production in human non-pigmented ciliary epithelial cells without confounding β2-receptor activation. This is particularly valuable for screening new IOP-lowering agents or investigating the molecular mechanisms of aqueous humor production.

Neuroprotection Studies in Glaucoma and Retinal Ischaemia Models

Researchers investigating neuroprotective strategies for glaucoma should consider levobetaxolol as a positive control or lead compound. Its established capacity to block sodium and calcium influx [1], demonstrated in rat models of retinal ischaemia/reperfusion injury , provides a benchmark for evaluating novel neuroprotective agents. The quantitative data on L-type calcium channel blockade (IC50 = 29.5 µM) [2] and attenuation of ERG deficits [3] enable direct comparison of efficacy.

Formulation Development of Ophthalmic Suspensions and Mucoadhesive Drug Delivery Systems

Levobetaxolol hydrochloride is a suitable candidate for advanced ophthalmic formulation research. Its physicochemical properties have been successfully exploited in mucoadhesive nanoparticle formulations using poly(acrylic acid) [1]. The drug's stability and compatibility with various polymers make it an excellent model compound for developing sustained-release or targeted delivery systems aimed at improving ocular bioavailability and patient compliance.

Pediatric Glaucoma Clinical Trials and Comparative Effectiveness Research

Given the established safety and efficacy of levobetaxolol in pediatric glaucoma [1], it serves as a valuable comparator or reference drug in clinical trials evaluating new treatments for this rare disease. Its specific efficacy in primary congenital glaucoma and favorable tolerability profile make it a benchmark for assessing novel therapeutics in this vulnerable patient population.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Levobetaxolol Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.